molecular formula C21H17NOS B11594234 9-{[(4-methylphenyl)thio]acetyl}-9H-carbazole

9-{[(4-methylphenyl)thio]acetyl}-9H-carbazole

Cat. No.: B11594234
M. Wt: 331.4 g/mol
InChI Key: XPVSEBWWCUUGNM-UHFFFAOYSA-N
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Description

9-{[(4-methylphenyl)thio]acetyl}-9H-carbazole is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities. These properties make them suitable for a wide range of applications, including optoelectronics, photovoltaics, and electroluminescent devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{[(4-methylphenyl)thio]acetyl}-9H-carbazole typically involves the reaction of 9H-carbazole with 4-methylphenylthiol and acetyl chloride. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for carbazole derivatives often involve electropolymerization or chemical polymerization techniques. These methods are advantageous due to their ability to produce high-quality materials with good environmental stability and photoconductivity .

Chemical Reactions Analysis

Types of Reactions

9-{[(4-methylphenyl)thio]acetyl}-9H-carbazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-{[(4-methylphenyl)thio]acetyl}-9H-carbazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-{[(4-methylphenyl)thio]acetyl}-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in optoelectronic devices. In biological systems, it may interact with cellular components, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-{[(4-methylphenyl)thio]acetyl}-9H-carbazole is unique due to its specific functional groups, which impart distinct chemical and physical properties. These properties make it particularly suitable for applications in advanced materials and optoelectronic devices .

Properties

Molecular Formula

C21H17NOS

Molecular Weight

331.4 g/mol

IUPAC Name

1-carbazol-9-yl-2-(4-methylphenyl)sulfanylethanone

InChI

InChI=1S/C21H17NOS/c1-15-10-12-16(13-11-15)24-14-21(23)22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-13H,14H2,1H3

InChI Key

XPVSEBWWCUUGNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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